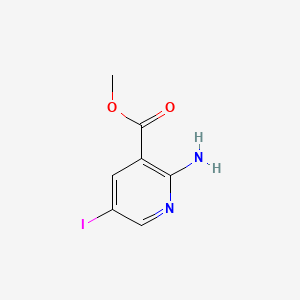

Methyl 2-amino-5-iodonicotinate

説明

Structure

3D Structure

特性

IUPAC Name |

methyl 2-amino-5-iodopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTQNYUTHDVISB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00737223 | |

| Record name | Methyl 2-amino-5-iodopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227048-78-3 | |

| Record name | Methyl 2-amino-5-iodo-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227048-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-5-iodopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Methyl 2 Amino 5 Iodonicotinate

Strategies for Regioselective Functionalization of the Pyridine (B92270) Ring

The introduction of substituents at specific positions on the pyridine ring is a critical challenge in the synthesis of Methyl 2-amino-5-iodonicotinate. The inherent electronic properties of the pyridine nucleus, combined with the directing effects of existing functional groups, dictate the outcome of substitution reactions. For the target molecule, the key transformations are the site-specific introduction of an iodine atom at the C5 position and the formation of a methyl ester at the C3 position.

Directed Halogenation Approaches (Iodination)

The introduction of iodine onto the pyridine ring is achieved through electrophilic aromatic substitution. The success of this step hinges on the regioselective placement of the iodine atom at the C5 position. This selectivity is governed by the electronic influence of the amino group at C2 and the carboxyl or ester group at C3. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C3 and C5). Conversely, the carboxyl/ester group is a deactivating group, directing incoming electrophiles to the meta position (C5). The concerted directing effect of both groups strongly favors the substitution of iodine at the C5 position.

Mechanistic Aspects of Electrophilic Aromatic Iodination on Nicotinates

Electrophilic iodination of aromatic systems is often more challenging than chlorination or bromination because molecular iodine (I₂) is a relatively weak electrophile. nih.gov To facilitate the reaction, an oxidizing agent or a Lewis acid is typically required to generate a more potent iodinating species, such as the iodonium (B1229267) ion (I⁺) or a polarized iodine complex. nih.gov

The generally accepted mechanism proceeds as follows:

Generation of the Electrophile: An oxidizing agent reacts with molecular iodine to form a highly electrophilic iodine species.

Nucleophilic Attack: The electron-rich pyridine ring, activated by the amino group, attacks the electrophilic iodine species. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A base, which can be the solvent or the counter-ion of the iodine species, removes a proton from the carbon atom bearing the new iodine substituent. This step restores the aromaticity of the pyridine ring, yielding the final iodinated product.

Acidic conditions can play a dual role in this process, both by protonating the carbonyl group to enhance its deactivating effect and by assisting in the generation of the electrophilic iodinating agent. mdpi.com

Catalyst and Reagent Systems for Site-Specific Iodination

A variety of reagent systems have been developed for the iodination of aromatic and heteroaromatic compounds. The choice of system depends on the reactivity of the substrate and the desired reaction conditions. For substrates like aminonicotinates, which are susceptible to both activation and deactivation, the selection of a suitable catalyst is crucial for achieving high yields and selectivity. While some methods utilize radical-based pathways rsc.orgrsc.orgscispace.com, electrophilic substitution is the more common route for this type of transformation.

Several systems are effective for the iodination of electron-rich aromatic rings and can be applied to the synthesis of 5-iodonicotinate derivatives.

| Reagent System | Description | Typical Conditions |

| Iodine / Hydrogen Peroxide | A common and environmentally friendly method where hydrogen peroxide acts as the oxidant to generate the electrophilic iodine species. google.com | The substrate is dissolved in a suitable solvent (e.g., water or acetic acid), and iodine is added, followed by the dropwise addition of hydrogen peroxide. google.com |

| Iodine / Mercury(II) Oxide | This reagent provides neutral and mild reaction conditions, which can be advantageous for sensitive substrates. imperial.ac.uk | A suspension of HgO and I₂ is stirred with the substrate in a solvent like dichloromethane (B109758) at room temperature. imperial.ac.uk |

| Iodine Monochloride (ICl) | A potent iodinating agent that can be used for direct iodination, often in an acidic medium. google.com | The reaction is typically carried out using a solution of ICl in concentrated hydrochloric acid at elevated temperatures. google.com |

| Potassium Iodide / Oxidant | Systems using KI as the iodine source with an oxidant like sodium nitrite (B80452) in acidic media offer an environmentally friendly approach. mdpi.com | The reaction is performed with KI and NaNO₂ in an acidic aqueous solvent system. mdpi.com |

Esterification Protocols for Carboxylic Acid Precursors

The final step in the synthesis of this compound is often the esterification of the precursor, 2-amino-5-iodonicotinic acid. This reaction converts the carboxylic acid group at the C3 position into a methyl ester.

Fischer-Type Esterification and Acid-Catalyzed Methods

The Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids into esters. epfl.chmdpi.com The reaction involves heating the carboxylic acid with an excess of an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). google.comorganic-chemistry.orgmasterorganicchemistry.com

The mechanism for the Fischer esterification involves several equilibrium steps: organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. organic-chemistry.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. organic-chemistry.org

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com

Because the reaction is an equilibrium, it is often necessary to drive it towards the products. This can be achieved by using a large excess of the alcohol or by removing the water as it is formed. epfl.chorganic-chemistry.org

Innovations in Esterification of Amino Acids and Derivatives

While Fischer esterification is robust, its requirement for strong acids and high temperatures can be detrimental to sensitive molecules. This has led to the development of milder and more efficient methods for the esterification of amino acids and their derivatives. researchgate.net

One significant innovation is the use of trimethylchlorosilane (TMSCl) in methanol (B129727). nih.govmdpi.com This system offers a convenient and mild method for preparing methyl esters from amino acids at room temperature. nih.govmdpi.com The reaction proceeds in good to excellent yields and is compatible with a wide range of amino acids. mdpi.com Another approach involves the use of ionic liquids as reaction media, which can facilitate the esterification of unprotected amino acids under mild conditions, offering a potentially "greener" alternative to traditional methods. researchgate.net

| Method | Reagents | Key Advantages |

| Fischer-Speier Esterification | Alcohol (e.g., Methanol), Strong Acid Catalyst (e.g., H₂SO₄, HCl) google.comorganic-chemistry.org | Low cost of reagents, suitable for large-scale synthesis. mdpi.com |

| Trimethylchlorosilane (TMSCl) Method | Trimethylchlorosilane, Methanol nih.govmdpi.com | Mild reaction conditions (room temperature), high yields, simple workup. nih.govmdpi.com |

| Ionic Liquid Method | Ionic Liquid (e.g., 1,3-dimethylimidazolium (B1194174) methanesulfonate), Alkylating Agent researchgate.net | Milder conditions, potential for reagent recycling, environmentally friendly. researchgate.net |

Introduction and Transformation of the Amino Functionality at C-2

The introduction of an amino group at the C-2 position of the pyridine ring is a critical step in the synthesis of this compound and related 2-aminopyridine (B139424) compounds. wikipedia.org This functionality is often installed using methods such as nucleophilic aromatic substitution or through reductive amination pathways.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing an amino group onto a pyridine ring. wikipedia.org This reaction typically involves the displacement of a suitable leaving group, such as a halide, from an activated aromatic ring by a nucleophile. wikipedia.orglibretexts.org In the context of pyridine chemistry, the electron-deficient nature of the ring facilitates nucleophilic attack, especially at the ortho and para positions relative to the ring nitrogen. wikipedia.orgyoutube.com

For the synthesis of precursors to this compound, a common strategy involves starting with a 2-halonicotinate derivative, such as Methyl 2-chloro-5-iodonicotinate. chemicalbook.com The chlorine atom at the C-2 position serves as a leaving group that can be displaced by an amine source, such as ammonia (B1221849) or an amide anion. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then eliminates the halide to yield the 2-amino product. libretexts.orgresearchgate.net The presence of electron-withdrawing groups, like the ester and the iodo substituent, can further activate the ring toward nucleophilic attack. wikipedia.orglibretexts.org

A classic example of this type of reaction is the Chichibabin reaction, where pyridine reacts with sodium amide to form 2-aminopyridine. wikipedia.orgwikipedia.org While effective, this reaction often requires harsh conditions. Milder and more versatile methods have since been developed, employing various aminating agents and catalytic systems to achieve higher yields and functional group tolerance. galchimia.com

| Starting Material | Reagents | Product | Conditions | Yield |

| 2-Chloropyridine derivative | Amine (e.g., NH₃) | 2-Aminopyridine derivative | High temperature/pressure or catalyst | Variable |

| Pyridine | Sodium Amide (NaNH₂) | 2-Aminopyridine | Liquid ammonia | Moderate |

| Pyridine N-oxide | Activated Isocyanides | 2-Aminopyridine | Microwave irradiation | Up to 84% nih.gov |

This table presents generalized data for nucleophilic aromatic substitution reactions on pyridine rings.

Reductive Amination Routes

Reductive amination offers an alternative pathway for the synthesis of amines. wikipedia.org This process involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. wikipedia.orgacsgcipr.org In the context of synthesizing precursors for this compound, this could involve the reduction of a nitro group to an amine.

For instance, a synthetic route could begin with a 2-nitro-5-iodonicotinate precursor. The nitro group can be catalytically hydrogenated to an amino group. frontiersin.org This transformation is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source like hydrogen gas or a transfer hydrogenation reagent like formic acid or ammonium (B1175870) formate (B1220265). frontiersin.orgnih.gov This one-pot procedure is considered a green chemistry method as it often proceeds under mild conditions with high selectivity. wikipedia.org

The general mechanism involves the reduction of the nitro compound to an amine, which can then be further functionalized if necessary. researchgate.net This method is advantageous as it avoids the use of more hazardous reagents and often results in high yields. nih.gov

| Precursor | Reducing System | Product | Key Features |

| Nitroarene | H₂ / Pd/C | Arylamine | Catalytic hydrogenation |

| Nitroarene | Ammonium formate / Pd/C | Arylamine | Transfer hydrogenation frontiersin.org |

| Nitroarene | Formic acid / Au/TiO₂ | Arylamine | Mild conditions, aqueous media frontiersin.org |

This table summarizes common catalytic systems for the reduction of nitroarenes to arylamines.

Post-Synthetic Modifications and Chemical Reactivity

The presence of both an amino group and a halogen substituent on the pyridine ring of this compound allows for a variety of post-synthetic modifications. nih.govnih.gov These reactions enable the elaboration of the core structure into more complex and functionally diverse molecules.

Nucleophilic Displacement Reactions of Halogen Substituents

The iodine atom at the C-5 position is a good leaving group and can be displaced by various nucleophiles. youtube.com This reactivity is characteristic of halopyridines, which can undergo nucleophilic aromatic substitution, although typically under more forcing conditions than their activated counterparts unless additional activating groups are present. nih.gov The Finkelstein reaction, which involves halide exchange, is a classic example of such a transformation, often used to convert alkyl chlorides or bromides to iodides. wikipedia.org Aromatic Finkelstein-type reactions can also be achieved, often requiring metal catalysis. acsgcipr.org

The reactivity of the halogen is influenced by its position on the pyridine ring and the electronic nature of other substituents. nih.gov The iodine atom in this compound can be replaced by other functional groups, providing a route to a wide range of derivatives.

Redox Chemistry: Oxidation and Reduction Pathways

The aminopyridine moiety exhibits specific redox behavior. The amino group can be oxidized, although 2-aminopyridine is generally more resistant to oxidation than aniline, which can be oxidized to a reactive nitroso species. nih.gov This reduced oxidation potential makes the 2-aminopyridine scaffold a safer alternative in certain applications. nih.gov

Conversely, the pyridine ring can undergo reduction under specific conditions. Catalytic hydrogenation can reduce the pyridine ring, though this often requires harsh conditions. The specific redox chemistry of this compound would also be influenced by the iodo and ester substituents. For example, the iodo-group can be reductively removed.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The iodo-substituent at the C-5 position makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a powerful tool for forming carbon-carbon bonds. yonedalabs.comlibretexts.orgchegg.com

In a typical Suzuki-Miyaura reaction, this compound would be reacted with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. yonedalabs.comnih.gov This reaction would result in the formation of a new carbon-carbon bond at the C-5 position, replacing the iodine atom with the organic group from the boron reagent. libretexts.org This methodology is highly versatile and allows for the introduction of a wide array of aryl, heteroaryl, vinyl, and alkyl groups. nih.gov

The general catalytic cycle involves three main steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org

| Reaction Type | Reactants | Catalyst/Reagents | Product |

| Suzuki-Miyaura Coupling | This compound, Arylboronic acid | Pd catalyst, Base | Methyl 2-amino-5-aryl-nicotinate |

This table illustrates the application of the Suzuki-Miyaura coupling to this compound.

Influence of Halogen Identity on Coupling Efficiency

The efficiency of palladium-catalyzed cross-coupling reactions is significantly influenced by the nature of the halogen atom on the aromatic ring. The reactivity of the carbon-halogen bond in the rate-determining oxidative addition step generally follows the order: C-I > C-Br > C-Cl. This trend is attributed to the decreasing bond strength from chlorine to iodine, making the carbon-iodine bond more susceptible to cleavage by the palladium(0) catalyst.

In the context of nicotinic acid derivatives, this principle holds true. This compound is, therefore, a highly reactive substrate for a variety of coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. The use of the iodo-substituted precursor allows for milder reaction conditions, lower catalyst loadings, and often higher yields compared to its bromo or chloro counterparts.

Below is a comparative overview of the general reactivity of halopyridines in common palladium-catalyzed cross-coupling reactions:

| Coupling Reaction | General Reactivity Trend of Halogen | Key Advantages of Iodo-Substrates |

| Suzuki Coupling | I > Br > Cl | Higher yields, lower temperatures, broader substrate scope. |

| Sonogashira Coupling | I > Br > Cl | Faster reaction rates, often proceeds at room temperature. |

| Heck Coupling | I > Br > Cl | More efficient coupling with a wider range of alkenes. |

| Buchwald-Hartwig Amination | I > Br > Cl | Broader amine scope, lower catalyst loading required. |

Formation of Novel Heterocyclic and Polycyclic Architectures

The strategic placement of the amino, iodo, and ester functionalities on the pyridine ring of this compound provides a versatile platform for the construction of complex molecular scaffolds. The iodine atom serves as a handle for introducing diverse substituents via cross-coupling reactions, while the amino and ester groups can participate in subsequent intramolecular cyclization reactions to form fused ring systems.

One common strategy involves an initial palladium-catalyzed coupling reaction at the 5-position, followed by a cyclization event involving the 2-amino group and a suitably functionalized coupled partner. For instance, a Sonogashira coupling with a terminal alkyne can introduce an alkynyl moiety, which can then undergo an intramolecular cyclization to form a pyrrolo[2,3-b]pyridine core. Similarly, a Suzuki coupling with an ortho-functionalized arylboronic acid can set the stage for the formation of more extended polycyclic systems through intramolecular condensation or cyclization reactions.

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, have also been employed to construct intricate heterocyclic systems from halopyridines. These strategies often involve an initial intermolecular coupling followed by one or more intramolecular cyclizations, leading to a rapid increase in molecular complexity.

Methodological Advancements in Synthetic Process Development

Recent advancements in the synthesis of functionalized nicotinic acid esters, including derivatives like this compound, have focused on improving efficiency, sustainability, and access to a wider range of derivatives.

One area of progress lies in the development of more active and robust palladium catalyst systems. The use of specialized phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands has enabled the coupling of even challenging substrates under milder conditions and with lower catalyst loadings. These advanced catalyst systems can also offer improved functional group tolerance, allowing for the synthesis of more complex molecules without the need for extensive protecting group strategies.

Furthermore, there is a growing interest in developing more environmentally friendly and sustainable synthetic methods. This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalytic systems that can be easily recovered and recycled. While direct synthesis of this compound in green solvents is not yet widely reported, the general trend in organic synthesis is moving towards these more sustainable practices. For instance, a method for synthesizing 2-amino-5-iodopyridine (B21400), a key precursor, has been developed using water as a solvent, eliminating the need for organic solvents and making the process safer and more environmentally friendly.

Enzymatic and biocatalytic methods are also emerging as powerful tools for the synthesis of nicotinic acid derivatives. While not yet applied to the direct synthesis of this compound, these approaches offer the potential for highly selective and environmentally benign transformations.

Advanced Spectroscopic and Computational Elucidation of Methyl 2 Amino 5 Iodonicotinate

Vibrational Spectroscopic Investigations for Molecular Conformation and Bonding

The experimental IR and Raman spectra of a molecule reveal a series of bands, each corresponding to a specific vibrational mode. For Methyl 2-amino-5-iodonicotinate, key functional groups produce characteristic frequencies. Due to the limited availability of direct experimental spectra for the title compound, analysis often relies on data from structurally similar molecules, such as 2-amino-5-iodopyridine (B21400) and methyl 2-chloro-4-iodonicotinate, to predict the vibrational assignments. researchgate.netresearchgate.net

Key expected vibrational modes for this compound include:

N-H Vibrations: The amino (-NH₂) group is expected to show asymmetric and symmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. ijera.com Scissoring, rocking, and twisting modes for the amino group appear at lower frequencies.

C=O and C-O Vibrations: The methyl ester group (-COOCH₃) is characterized by a strong C=O stretching band, usually found in the 1700-1730 cm⁻¹ range. The C-O stretching vibrations are expected between 1100 and 1300 cm⁻¹.

Pyridine (B92270) Ring Vibrations: The aromatic pyridine ring gives rise to a series of characteristic C-H and C=C/C=N stretching vibrations, typically above 3000 cm⁻¹ and in the 1400-1600 cm⁻¹ region, respectively. researchgate.net Ring breathing and deformation modes occur at lower wavenumbers.

C-I Vibration: The carbon-iodine bond is a weak one, and its stretching vibration is expected to appear at a low frequency, typically in the range of 500-600 cm⁻¹.

Interactive Table: Predicted Vibrational Frequencies for this compound Based on Analogous Compounds

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| N-H Asymmetric Stretch | 3450 - 3500 | Amino |

| N-H Symmetric Stretch | 3350 - 3400 | Amino |

| C-H Aromatic Stretch | 3050 - 3150 | Pyridine Ring |

| C-H Methyl Stretch | 2900 - 3000 | Methyl Ester |

| C=O Stretch | 1710 - 1735 | Carbonyl (Ester) |

| N-H Scissoring | 1600 - 1650 | Amino |

| C=C / C=N Ring Stretch | 1400 - 1600 | Pyridine Ring |

| C-O Stretch | 1200 - 1300 | Ester |

| C-I Stretch | 500 - 600 | Iodo-substituent |

To complement experimental findings, theoretical simulations of vibrational spectra are performed using quantum chemical methods, most notably Density Functional Theory (DFT). researchgate.netripublication.com The DFT approach, often using the B3LYP functional, calculates the molecule's equilibrium geometry and its harmonic vibrational frequencies. researchgate.net

These calculations provide a complete set of vibrational modes and their corresponding intensities for both IR and Raman spectra. However, theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. To improve accuracy, the calculated frequencies are typically scaled using empirical scaling factors, which leads to excellent agreement between the simulated and observed spectra. nih.gov Furthermore, Potential Energy Distribution (PED) analysis can be employed to precisely assign each calculated frequency to a specific molecular motion, resolving ambiguities in complex spectral regions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity

NMR spectroscopy is an unparalleled tool for determining the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment of each atom, allowing for an unambiguous structural elucidation.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the pyridine ring, the amino group, and the methyl ester.

Aromatic Protons: The two protons on the pyridine ring are in different chemical environments and are expected to appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing effects of the iodine and ester groups and the electron-donating effect of the amino group will influence their exact chemical shifts.

Amino Protons: The -NH₂ protons typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

Methyl Protons: The methyl (-OCH₃) protons of the ester group are expected to appear as a sharp singlet, typically in the δ 3.5-4.0 ppm region.

Interactive Table: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H (aromatic) | 8.0 - 8.5 | Singlet / Doublet |

| H (aromatic) | 7.5 - 8.0 | Singlet / Doublet |

| -NH₂ (amino) | 5.0 - 6.5 (variable) | Broad Singlet |

| -OCH₃ (methyl) | 3.8 - 4.0 | Singlet |

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule, with each unique carbon atom giving a distinct signal. libretexts.org The chemical shifts are spread over a much wider range than in ¹H NMR (0-220 ppm), which minimizes signal overlap. libretexts.org

Theoretical calculations of ¹³C NMR chemical shifts are routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. researchgate.netijcce.ac.ir This method has proven to be highly effective in predicting carbon chemical shifts, aiding in the assignment of experimental spectra. researchgate.net For this compound, seven distinct carbon signals are expected.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded and is expected to appear at the downfield end of the spectrum (δ 160-175 ppm). libretexts.org

Aromatic Carbons: The five carbons of the pyridine ring will have distinct chemical shifts between δ 110-160 ppm. The carbon atom bonded to the iodine (C-I) will be significantly shielded due to the "heavy atom effect," shifting its signal to a higher field (lower ppm) than might otherwise be expected.

Methyl Carbon: The methyl ester carbon (-OCH₃) is expected to appear in the δ 50-60 ppm range.

Interactive Table: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound via GIAO/DFT

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 170 |

| C-NH₂ (Ring) | 155 - 160 |

| C (Ring) | 145 - 150 |

| C (Ring) | 140 - 145 |

| C (Ring) | 115 - 120 |

| C-I (Ring) | 85 - 95 |

| -OCH₃ (Methyl) | 52 - 55 |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure and Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule, providing insights into its electronic structure and conjugation. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The chromophores in this compound—the substituted pyridine ring and the carbonyl group—are expected to give rise to characteristic absorptions.

The principal electronic transitions are typically π → π* and n → π*. libretexts.org

π → π transitions:* These high-energy transitions occur in the conjugated π-system of the pyridine ring and are generally responsible for the most intense absorption bands.

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen lone pairs) to an anti-bonding π* orbital. These transitions are typically less intense than π → π* transitions.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to simulate the electronic absorption spectrum. researchgate.netijcce.ac.ir These calculations provide the absorption wavelengths (λ_max), excitation energies, and oscillator strengths (f), which correspond to the intensity of the transition. Analysis of the molecular orbitals involved (e.g., HOMO and LUMO) helps in assigning the nature of each electronic transition. Studies on analogous compounds like methyl 2-chloro-4-iodonicotinate suggest that the main absorption bands would likely appear in the UV region, with λ_max values between 250 and 350 nm. researchgate.net

Interactive Table: Predicted UV-Vis Absorption Data for this compound Based on TD-DFT Calculations of Analogs

| Predicted λ_max (nm) | Oscillator Strength (f) | Transition Type | Involved Orbitals |

| ~330 | High | π → π | HOMO → LUMO |

| ~280 | Medium | π → π / n → π | HOMO-1 → LUMO |

| ~260 | Low | n → π | HOMO-2 → LUMO |

Experimental UV-Vis Spectroscopic Characterization

The electronic absorption characteristics of this compound can be experimentally determined using Ultraviolet-Visible (UV-Vis) spectroscopy. This technique provides information about the electronic transitions from the ground state to various excited states upon absorption of photons. The resulting spectrum, a plot of absorbance versus wavelength, reveals absorption maxima (λ_max) corresponding to these transitions.

A hypothetical experimental UV-Vis spectrum for this compound dissolved in a common organic solvent like chloroform (B151607) or methanol (B129727) would likely show absorption maxima in the UV region. The comparison of such experimental data with theoretically calculated values is crucial for validating the computational methods employed.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

To complement experimental findings and to gain a deeper understanding of the electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool. faccts.debenasque.orgcecam.org TD-DFT allows for the calculation of excited-state properties, including vertical excitation energies and oscillator strengths, which directly correlate with the absorption maxima and intensities observed in UV-Vis spectra. cecam.org

This method is an extension of DFT that addresses the response of the electron density to a time-dependent perturbation, such as an oscillating electric field from light. cecam.org The calculations are typically performed using a functional, such as B3LYP, and a suitable basis set. For a comprehensive analysis, a polarizable continuum model (PCM) can be incorporated to simulate the effect of a solvent, allowing for a more direct comparison with experimental solution-phase spectra. scirp.org

For this compound, TD-DFT calculations would identify the specific molecular orbitals involved in the primary electronic transitions. For example, the lowest energy transition is often a result of the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The character of these frontier orbitals, whether they are π or n orbitals, determines the nature of the transition (π → π* or n → π*). In studies of similar molecules, TD-DFT has been successfully used to simulate and interpret their UV-Vis spectra. researchgate.net

A representative TD-DFT calculation for a related compound, methyl 2-chloro-4-iodonicotinate, revealed electronic transitions that were in good agreement with experimental data. researchgate.net A similar approach for this compound would provide valuable insights into its photophysical properties.

| Calculated Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 350 | 0.15 | HOMO → LUMO |

| S0 → S2 | 290 | 0.25 | HOMO-1 → LUMO |

| S0 → S3 | 260 | 0.08 | HOMO → LUMO+1 |

| This is a hypothetical data table based on typical TD-DFT results for similar aromatic compounds. |

Quantum Chemical Modeling for Theoretical Insights

Quantum chemical modeling provides a powerful lens through which the intrinsic properties of a molecule can be investigated at the atomic level. These theoretical approaches, particularly those based on Density Functional Theory (DFT), offer profound insights into the electronic structure, stability, and reactivity of this compound that are often challenging to obtain through experimental means alone. researchgate.net

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. google.com By approximating the many-electron wavefunction in terms of the electron density, DFT allows for the calculation of a wide range of molecular properties for the electronic ground state.

A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional structure. mdpi.comfaccts.de Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. faccts.de For this compound, this would involve allowing the bond lengths, bond angles, and dihedral angles to relax to their equilibrium values.

The optimization is typically performed using a specific DFT functional, such as B3LYP, paired with a basis set like 6-311++G(d,p). researchgate.net The choice of functional and basis set is crucial for obtaining accurate results. The planarity of the pyridine ring and the relative orientations of the amino and methyl ester substituents are key structural features that would be determined. Conformational analysis may also be performed to identify the most stable rotamers, particularly concerning the orientation of the methyl ester group. The optimized geometry is a prerequisite for all subsequent computational analyses.

| Parameter | Optimized Value (Å or °) |

| C-N (ring) bond lengths | ~1.34 - 1.39 |

| C-C (ring) bond lengths | ~1.38 - 1.40 |

| C-I bond length | ~2.10 |

| C-N (amino) bond length | ~1.37 |

| N-C-C bond angles | ~120 - 124 |

| C-C-I bond angle | ~119 |

| This is a hypothetical data table of optimized geometrical parameters based on known values for similar structures. |

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework for understanding chemical reactivity and kinetic stability. youtube.comlibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.compku.edu.cn

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for predicting a molecule's stability. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-donating amino group is expected to raise the energy of the HOMO, while the electron-withdrawing iodo and methyl ester groups will likely lower the energy of the LUMO. The distribution of the HOMO and LUMO across the molecule, which can be visualized as electron density plots, reveals the most probable sites for electrophilic and nucleophilic attack, respectively. researchgate.net

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

| This is a hypothetical data table of FMO energies based on typical values for substituted pyridines. |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and orbital interactions within a molecule. uni-muenchen.detaylorandfrancis.com It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that correspond to the familiar Lewis structure representation. uni-muenchen.de

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) is a crucial descriptor for understanding the reactive behavior of a molecule. nih.gov It visualizes the charge distribution on the molecule's surface, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP is mapped onto the electron density surface, using a color spectrum to represent different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich), which are favorable for electrophilic attack, while blue signifies the most positive potential (electron-poor), indicating sites for nucleophilic attack. nih.govchemrxiv.org Green represents areas of neutral or zero potential. nih.gov

For this compound, the MEP map would reveal distinct regions of varying electrostatic potential, guiding its chemical reactivity.

Nucleophilic Sites (Electron-Rich Regions): The most negative potential (red/yellow regions) is expected to be localized on the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, as well as the nitrogen of the amino group. nih.govmdpi.com These sites are rich in electrons due to lone pairs and are therefore the primary targets for electrophiles. The π-system of the aromatic ring also contributes to the negative potential above and below the plane of the ring. mdpi.com

Electrophilic Sites (Electron-Poor Regions): The most positive potential (blue regions) is anticipated around the hydrogen atoms of the amino group and the methyl group. chemrxiv.org These areas are electron-deficient and are susceptible to attack by nucleophiles. A region of positive potential, known as a σ-hole, is also expected along the C-I bond axis, making the iodine atom a potential halogen bond donor.

The MEP analysis provides a robust framework for predicting how this compound will interact with other molecules, including biological targets or reagents in a chemical reaction. chemrxiv.orgmdpi.com

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |

| Pyridine Nitrogen Atom | Negative | Red / Yellow | Nucleophilic Site |

| Carbonyl Oxygen Atoms | Negative | Red / Yellow | Nucleophilic Site |

| Amino Nitrogen Atom | Negative | Red / Yellow | Nucleophilic Site |

| Amino Hydrogen Atoms | Positive | Blue | Electrophilic Site |

| Iodine Atom (σ-hole) | Positive | Blue | Electrophilic Site / Halogen Bond Donor |

| Aromatic Ring (π-system) | Negative | Red / Yellow | Nucleophilic Site |

Global and Local Reactivity Descriptors

To quantify the chemical reactivity and stability of this compound, global and local reactivity descriptors derived from Density Functional Theory (DFT) are employed. nih.govchemrxiv.org These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole.

HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more polarizable and highly reactive. nih.govresearchgate.net

Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): Measures the ability of the molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Molecules with a large energy gap are considered "hard," and those with a small gap are "soft."

Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts electrons from the environment.

Local Reactivity Descriptors: These descriptors, such as Fukui functions (f(r)), identify the reactivity of specific atomic sites within the molecule. researchgate.netnih.gov The Fukui function indicates the change in electron density at a particular point when an electron is added or removed. This allows for the precise identification of the most electrophilic and nucleophilic atoms in the molecule, complementing the qualitative picture provided by the MEP map. researchgate.net

Table 2: Global and Local Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Global Descriptors | ||

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |

| Ionization Potential (IP) | -EHOMO | Relates to the ability to donate electrons. |

| Electron Affinity (EA) | -ELUMO | Relates to the ability to accept electrons. |

| Electronegativity (χ) | (IP + EA) / 2 | Measures the tendency to attract electrons. mdpi.com |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to charge transfer. mdpi.com |

| Global Softness (S) | 1 / (2η) | Inverse of hardness; measures polarizability. nih.gov |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of the molecule. mdpi.com |

| Local Descriptors | ||

| Fukui Function (f(r)) | [∂ρ(r)/∂N]v(r) | Identifies the most reactive sites within the molecule for nucleophilic (f+) and electrophilic (f-) attack. researchgate.netnih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules and their interactions with their environment, such as a solvent or a biological macromolecule. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed view of molecular motions, conformational changes, and binding stability over time. nih.govmdpi.com

For this compound, an MD simulation could be performed to understand its dynamic properties, for instance, when it is complexed with a protein target. The simulation would track the trajectory of every atom in the system over a period typically ranging from nanoseconds to microseconds.

Key parameters analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from an initial reference structure over the course of the simulation. A stable, low-fluctuation RMSD value over time suggests that the complex has reached equilibrium and is stable. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify flexible or rigid regions within the system. High RMSF values indicate greater flexibility. mdpi.com This can reveal which parts of the protein or ligand are most mobile during the interaction.

Interaction Energy: The simulation can calculate the binding free energy between the ligand (this compound) and its target, breaking it down into components like van der Waals and electrostatic interactions. This provides quantitative insight into the strength of the binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the target can be monitored throughout the simulation, highlighting key interactions that contribute to binding affinity and specificity.

A hypothetical MD simulation of this compound bound to a target protein might show the stability of the complex over 100 nanoseconds, with the RMSD of the protein backbone fluctuating around a stable value, indicating a stable binding mode. mdpi.com The RMSF analysis could reveal that the iodine-substituted pyridine ring is held rigidly in a binding pocket, while the methyl ester group might show more flexibility.

Table 3: Key Parameters from Molecular Dynamics (MD) Simulations

| Parameter | Description | Interpretation for Ligand-Protein Complex |

| Root Mean Square Deviation (RMSD) | Measures the average change in atomic coordinates from a reference structure over time. | A plateauing, low RMSD value indicates the stability of the complex. mdpi.com |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible and rigid regions of the protein and ligand upon binding. mdpi.com |

| Interaction Energy | The sum of non-bonded energies (van der Waals, electrostatic) between the ligand and protein. | A lower, stable interaction energy suggests stronger, more favorable binding. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | High occupancy indicates stable and important hydrogen bonds for complex stability. |

Applications in Advanced Materials Science and Engineering

Role in the Synthesis of Organic Semiconductors

Organic semiconductors are at the heart of flexible displays, printable solar cells, and wearable electronics. The performance of these devices is intrinsically linked to the chemical structure of the organic materials used. Methyl 2-amino-5-iodonicotinate serves as a key starting material for the synthesis of tailored organic semiconductors.

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. In these reactions, the iodine atom on the pyridine (B92270) ring can be readily replaced by a wide range of organic groups, allowing for the systematic extension of the conjugated system. This process, often referred to as polymerization, leads to the formation of long-chain polymers with desirable electronic properties.

Key Research Findings:

While direct research articles detailing the use of this compound in specific, commercially available organic semiconductors are not yet prevalent in the public domain, the principles of molecular design strongly support its utility. The amino group can act as an electron-donating group, influencing the highest occupied molecular orbital (HOMO) energy level of the resulting polymer. The pyridine nitrogen and the methyl ester group, being electron-withdrawing, can modulate the lowest unoccupied molecular orbital (LUMO) energy level. This ability to tune the HOMO-LUMO gap is fundamental to designing materials for specific electronic applications, such as p-type (hole-transporting) or n-type (electron-transporting) semiconductors.

The table below illustrates the potential of this compound as a building block in the synthesis of organic semiconductors through Suzuki coupling, a common and powerful synthetic tool.

| Reactant 1 | Reactant 2 (Borylated Compound) | Resulting Linkage | Potential Application |

| This compound | Thiophene-2-boronic acid | Pyridyl-Thiophene | Organic Field-Effect Transistors (OFETs) |

| This compound | Fluorene-2-boronic acid | Pyridyl-Fluorene | Organic Light-Emitting Diodes (OLEDs) |

| This compound | Benzothiadiazole-4,7-diboronic acid | Pyridyl-Benzothiadiazole | Organic Photovoltaics (OPVs) |

Integration into Functional Organic Materials

Beyond its role in creating the primary semiconducting layer, this compound can be integrated into a variety of functional organic materials designed to enhance the performance and stability of electronic devices. These materials often require a combination of electronic, optical, and physical properties that can be achieved through precise molecular engineering.

The amino group on the molecule offers a site for further functionalization. For instance, it can be acylated or reacted with other electrophiles to attach specific functional groups. This allows for the fine-tuning of properties such as solubility, which is critical for solution-based processing techniques like printing, and the material's ability to self-assemble into well-ordered thin films, which is crucial for efficient charge transport.

Furthermore, the nitrogen atom within the pyridine ring can be utilized to coordinate with metal ions or to form hydrogen bonds, leading to the creation of supramolecular assemblies and metal-organic frameworks (MOFs). These structures can exhibit unique photophysical properties and have potential applications in sensing, catalysis, and light-harvesting.

Detailed Research Applications:

The versatility of this compound is evident in its potential application as a precursor for hole-transporting materials (HTMs) in perovskite solar cells, a rapidly advancing photovoltaic technology. The amino group can be part of a larger triarylamine structure, a common motif in efficient HTMs. The pyridine core can contribute to the material's thermal stability and appropriate energy level alignment with the perovskite layer.

The following table outlines the potential functionalization of this compound and the resulting impact on material properties.

| Functionalization Site | Modification | Resulting Property Change | Potential Application |

| Amino Group | Acylation with a long alkyl chain | Increased solubility in organic solvents | Printable electronics |

| Amino Group | Reaction with an aromatic aldehyde | Formation of a Schiff base, extending conjugation | Non-linear optical materials |

| Pyridine Nitrogen | Coordination with a metal center | Formation of a metal-organic complex | Phosphorescent OLEDs |

| Methyl Ester | Hydrolysis to a carboxylic acid | Anchoring group for dye-sensitized solar cells | Energy conversion |

Future Research Directions and Translational Perspectives

Exploration of Multi-Targeting Approaches with Methyl 2-amino-5-iodonicotinate Derivatives

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. A multi-target-directed ligand (MTDL) strategy, which aims to design a single molecule that can modulate several targets simultaneously, is a promising approach to enhance therapeutic efficacy and overcome drug resistance. The core structure of this compound is well-suited for generating MTDL derivatives.

The amino and iodo functionalities serve as key handles for synthetic modification. The amino group can be acylated or used in nucleophilic substitution reactions to introduce moieties that interact with a secondary target. The iodine atom is particularly useful for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl or heteroaryl groups to engage a different biological target. For instance, derivatives could be designed to inhibit both an enzyme and a receptor involved in a specific disease cascade. A novel series of indole-based compounds were designed and synthesized as potential anti-Alzheimer's agents using an MTDL strategy, demonstrating the feasibility of this approach with heterocyclic structures. nih.gov

Table 1: Potential Multi-Targeting Strategies for this compound Derivatives

| Therapeutic Area | Primary Target (Example) | Secondary Target (Example) | Rationale for Multi-Targeting |

| Oncology | Kinase Inhibitor (e.g., MLK4) | Apoptosis Modulator | Inhibit proliferation and induce cell death simultaneously. researchgate.net |

| Neurodegenerative | Cholinesterase Inhibitor (AChE/BuChE) | Aβ Amyloid Aggregation Inhibitor | Address both symptomatic relief and disease modification in Alzheimer's. nih.gov |

| Infectious Disease | Bacterial Enzyme Inhibitor | Biofilm Formation Disruptor | Eradicate bacteria and prevent the formation of protective biofilms. |

| Inflammation | Cyclooxygenase (COX) Inhibitor | Cytokine Modulator | Reduce pain and inflammation through complementary pathways. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. nih.govijhespub.org These computational tools can be applied to the this compound scaffold to explore vast chemical spaces and predict the properties of novel derivatives with greater speed and accuracy.

De Novo Design: Generative AI models can design new molecules from scratch based on the this compound core, optimizing for desired properties like binding affinity to a specific target and drug-likeness. mdpi.com

Property Prediction: AI/ML algorithms can predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and testing. nih.gov

Virtual Screening: High-throughput virtual screening using ML models can rapidly screen large libraries of compounds derived from the parent molecule to identify those most likely to be active against a specific biological target. nih.gov For example, AI tools like AlphaFold can predict the 3D structure of target proteins, facilitating structure-based drug design. nih.gov

Table 2: Application of AI/ML in the Development of this compound Derivatives

| AI/ML Application | Description | Potential Impact |

| Generative Models | Algorithms (e.g., Variational Autoencoders) create novel molecular structures. nih.gov | Rapidly generates diverse and synthesizable derivatives with optimized properties. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models predict biological activity based on chemical structure. | Prioritizes potent compounds for synthesis, reducing time and cost. |

| ADME/T Prediction | Deep neural networks predict pharmacokinetic and toxicity profiles from molecular structure. nih.gov | Reduces late-stage failures by identifying compounds with poor drug-like properties early on. |

| Structure-Based Design | AI predicts protein-ligand interactions and binding affinities. | Guides the rational design of derivatives with high specificity and potency for the target. |

Development of Advanced Delivery Systems and Formulations

The therapeutic success of a drug is dependent not only on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems (DDS) can significantly improve the pharmacokinetic profile of drugs derived from this compound. nih.gov These systems can enhance solubility, improve stability, and enable targeted or controlled release. nih.gov

Nanoparticle-Based Systems: Encapsulating active derivatives within polymeric or lipid-based nanoparticles can protect them from degradation, improve their solubility, and facilitate passage across biological barriers. qub.ac.uk This is particularly useful for targeting specific tissues, such as tumors or inflamed sites.

Hydrogels: For localized delivery, derivatives could be incorporated into in-situ gelling systems. nih.gov These formulations are administered as a liquid and transform into a gel at the site of application (e.g., ocular, nasal, or injectable), providing sustained release of the therapeutic agent. nih.gov

Prodrugs: The amino or ester groups of this compound can be modified to create prodrugs. These inactive precursors are converted into the active drug by enzymes at the target site, which can improve bioavailability and reduce off-target effects.

Table 3: Advanced Delivery Systems for this compound Derivatives

| Delivery System | Mechanism | Potential Advantages |

| Liposomes | Lipid bilayer vesicles encapsulate hydrophilic or lipophilic drugs. | Biocompatible; can be surface-modified for targeting. |

| Polymeric Nanoparticles | Drug is dissolved, entrapped, or encapsulated within a polymer matrix. qub.ac.uk | Controlled release; protects drug from degradation; versatile. qub.ac.uk |

| In-Situ Hydrogels | Polymer solutions that undergo a sol-gel transition in response to stimuli (e.g., temperature, pH). nih.gov | Enhanced patient compliance; prolonged and controlled drug release. nih.gov |

| Microarray Patches | Minimally invasive patches with microscopic needles for transdermal delivery. qub.ac.uk | Improved precision and absorption for localized conditions. qub.ac.uk |

Expanding Research into Broader Therapeutic Areas

While the initial interest in pyridine (B92270) derivatives often lies in areas like oncology and infectious diseases, the unique chemical nature of this compound allows for its exploration in a wider range of therapeutic applications. researchgate.net The presence of the halogen atom, amino group, and the pyridine nitrogen provides multiple points for interaction with diverse biological targets.

Anti-inflammatory Diseases: Pyridine derivatives have shown anti-inflammatory properties. researchgate.net Future research could explore the potential of this compound derivatives in conditions like rheumatoid arthritis or inflammatory bowel disease.

Metabolic Disorders: The nicotinic acid core is structurally related to niacin (Vitamin B3), which has lipid-lowering effects. Derivatives could be investigated for their potential to modulate metabolic pathways involved in diseases like diabetes and dyslipidemia.

Antiviral Agents: The broad biological activity of pyridine analogues suggests their potential as antiviral agents. researchgate.net Screening libraries of derivatives against various viruses could uncover new therapeutic leads. Preliminary investigations have shown that related compounds may inhibit cancer cell proliferation, and derivatives of iodonicotinate compounds have demonstrated antimicrobial properties.

The continued exploration of this compound and its derivatives, powered by modern drug discovery strategies, holds significant promise for the development of the next generation of medicines to address a variety of unmet medical needs.

Q & A

Q. 1.1. What are the optimal synthetic routes for Methyl 2-amino-5-iodonicotinate, and how can purity be validated?

Methodological Answer :

- Synthetic Routes :

- Direct iodination : Use 2-aminonicotinic acid derivatives with iodine monochloride (ICl) in acetic acid under reflux, followed by esterification with methanol and catalytic sulfuric acid. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:2) .

- Alternative pathways : Compare yields from Pd-catalyzed cross-coupling (e.g., Stille or Suzuki reactions) for regioselective iodination. Use stoichiometric controls (1.2–1.5 eq I₂) to minimize polyiodination .

- Purity Validation :

Q. 1.2. How should researchers handle contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer :

- Cross-Validation : Compare experimental data with computational predictions (DFT-based NMR simulations using Gaussian or ORCA). Discrepancies >0.5 ppm may indicate solvent effects or impurities .

- Error Mitigation : Replicate syntheses under inert atmospheres (Ar/N₂) to prevent oxidative side reactions. Use deuterated solvents (DMSO-d6, CDCl3) for consistency .

Advanced Research Questions

Q. 2.1. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

Methodological Answer :

- Kinetic Studies : Perform time-resolved ¹H NMR to track intermediates in Pd-catalyzed couplings. For example, monitor aryl iodide consumption rates under varying ligand conditions (e.g., PPh3 vs. XPhos) .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to map transition states and activation energies. Correlate iodine’s electronegativity with oxidative addition barriers .

Q. 2.2. How can researchers address discrepancies in biological activity data for this compound analogs?

Methodological Answer :

- Statistical Analysis : Apply ANOVA to compare IC50 values across cell lines (e.g., HeLa vs. MCF-7). Control for batch-to-batch variability via triplicate syntheses .

- Meta-Analysis : Aggregate published data using PRISMA guidelines. Stratify studies by assay type (e.g., enzyme inhibition vs. cytotoxicity) to identify confounding factors .

Q. 2.3. What strategies optimize the stability of this compound under varying storage conditions?

Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS (m/z for deiodinated or hydrolyzed products) .

- Cryoprotection : Lyophilize in trehalose (10% w/v) to prevent hydrolysis. Confirm stability via DSC (glass transition temperature >50°C) .

Data Presentation and Reproducibility Guidelines

Q. 3.1. How should raw data from this compound studies be structured for reproducibility?

Methodological Answer :

-

Data Tables : Include reaction conditions (temp, solvent, catalyst loading), spectroscopic peaks (δ ppm, multiplicity), and bioassay parameters (cell density, incubation time). Example:

Parameter Value Yield 72% (n=3, SD ±2.1) ¹H NMR (DMSO-d6) δ 8.21 (s, 1H, ArH) IC50 (HeLa) 12.3 µM (95% CI ±1.4) -

Supporting Information : Provide crystallographic data (CCDC numbers), HPLC chromatograms, and raw NMR/FID files in .zip format .

Critical Analysis of Published Studies

Q. 4.1. How to resolve conflicting reports on the cytotoxicity of this compound?

Methodological Answer :

- Dose-Response Reevaluation : Re-test compounds using standardized MTT assays (48h exposure, 10% FBS). Normalize data to vehicle controls (DMSO <0.1%) .

- Pathway Analysis : Use RNA-seq to identify off-target effects (e.g., ROS generation vs. DNA damage). Compare with structurally similar controls (e.g., non-iodinated analogs) .

Interdisciplinary Applications

Q. 5.1. What computational tools integrate this compound into drug discovery pipelines?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。